molecular formula C9H7ClN2O B2829297 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone CAS No. 51132-06-0

2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone

Cat. No. B2829297
CAS RN: 51132-06-0
M. Wt: 194.62
InChI Key: VZKDIBCIERXEKS-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The structures of some complexes based on similar compounds were determined by single-crystal X-ray diffraction analysis . The binuclear complexes are isostructural. The two metal ions of each complex show different coordination environments .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Scientific Research Applications

Novel Synthesis Methods

  • A novel, metal-free, three-component reaction for constructing imidazo[1,2-a]pyridines has been developed, offering a facile approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).
  • A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were synthesized using a one-pot, three-component condensation method. These compounds exhibited remarkable optical properties, including large Stokes' shifts and variable quantum yields, indicating potential applications in luminescent materials (Volpi et al., 2017).

Advancements in Heterocyclic Chemistry

  • An anomeric stereoauxiliary strategy was introduced for the efficient synthesis of a broad range of imidazo[1,5-α]pyridines. This method expands the scope of accessible compounds, including important deuterated derivatives, potentially benefiting pharmaceutical research and organic synthesis (Zeng et al., 2021).
  • The synthesis of fused heterocyclic scaffolds combining imidazo[1,2-a]pyridine with substituted chromones was achieved via a one-pot procedure. This method provides insights into the reaction pathway and expands the toolbox for synthesizing complex heterocycles (Costa & Proença, 2011).

Pharmaceutical and Material Science Applications

  • Imidazo[1,5-a]pyridine derivatives serve as a versatile architecture for stable N-heterocyclic carbenes, with applications in catalysis and pharmaceuticals. The development of Rh(I) mono- and biscarbenes from these derivatives highlights their potential in medicinal chemistry and materials science (Alcarazo et al., 2005).

properties

IUPAC Name

2-chloro-1-imidazo[1,5-a]pyridin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-8(13)9-7-3-1-2-4-12(7)6-11-9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKDIBCIERXEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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